2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one
CAS No.: 2089277-41-6
Cat. No.: VC5033889
Molecular Formula: C10H5ClF6O2
Molecular Weight: 306.59
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2089277-41-6 |
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Molecular Formula | C10H5ClF6O2 |
Molecular Weight | 306.59 |
IUPAC Name | 2-chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
Standard InChI | InChI=1S/C10H5ClF6O2/c11-4-8(18)6-2-1-5(19-10(15,16)17)3-7(6)9(12,13)14/h1-3H,4H2 |
Standard InChI Key | TXPBSTXMFPEUOE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CCl |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one is C10H5ClF6O2, with a molecular weight of 306.59 g/mol. Its IUPAC name reflects the presence of a chloro group at the second position of the ethanone moiety and two trifluorinated substituents on the aromatic ring. The trifluoromethoxy group (-OCF3) at the para position and trifluoromethyl group (-CF3) at the ortho position create a highly electron-deficient aromatic system, which influences reactivity in electrophilic substitutions and metal-catalyzed couplings .
Stereoelectronic Features
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The electron-withdrawing nature of -CF3 and -OCF3 groups significantly reduces electron density on the benzene ring, directing incoming electrophiles to specific positions.
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The chloroacetyl group introduces a reactive α-carbonyl chloride moiety, enabling nucleophilic substitutions or condensations .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C10H5ClF6O2 | |
Molecular Weight | 306.59 g/mol | |
SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CCl | |
InChIKey | TXPBSTXMFPEUOE-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of 2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one typically involves multistep functionalization of a pre-substituted benzene ring. While detailed protocols remain proprietary, general strategies can be inferred from analogous compounds .
Key Synthetic Routes
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Friedel-Crafts Acylation: A benzene derivative bearing trifluoromethoxy and trifluoromethyl groups undergoes acylation with chloroacetyl chloride in the presence of Lewis acids like AlCl3 .
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Halogen Exchange: Substitution of bromine or iodine with chlorine on a pre-formed α-haloacetophenone derivative using CuCl or KCl .
Critical Reaction Parameters
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Temperature: Reactions often proceed at 0–5°C to control exothermicity .
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Solvent Systems: Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates.
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain limited, but computational predictions provide insights:
Predicted Solubility and Lipophilicity
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LogP (octanol-water): Estimated at 2.71, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .
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Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) due to hydrophobic trifluorinated groups.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at 1,780 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (C-F stretch) confirm the ketone and fluorinated groups .
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NMR Spectroscopy: ¹⁹F NMR signals expected at -58 ppm (CF3) and -70 ppm (OCF3) .
Applications in Pharmaceutical Research
While direct biological data are scarce, structural analogs suggest promising directions:
Kinase Inhibition
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Trifluoromethylated acetophenones are known inhibitors of kinases like EGFR and VEGFR2. The electron-withdrawing groups may enhance binding affinity to ATP pockets .
Antibiotic Development
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Chlorinated ketones exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis. The fluorinated groups could improve metabolic stability .
Table 2: Comparative Bioactivity of Analogous Compounds
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
1-(4-Chloro-2-(CF3)phenyl)ethanone | EGFR | 12.3 | |
2-Chloro-2',4'-difluoroacetophenone | DNA gyrase | 45.8 |
Challenges and Future Directions
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Synthetic Scalability: Current routes require optimization for gram-scale production, particularly in controlling regioselectivity during acylation.
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Toxicological Profiling: No data exist on acute toxicity or environmental impact, necessitating OECD guideline studies.
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Computational Modeling: DFT studies could predict reaction pathways and bioactive conformations, reducing experimental trial-and-error .
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